3-Methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)butan-1-one is a chemical compound known for its unique structure and properties It features a butanone backbone with a 3-methyl group and a phenyl ring substituted with three chlorine atoms and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)butan-1-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 2,3,5-trichloro-6-hydroxybenzene with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Formation of 3-Methyl-1-(2,3,5-trichloro-6-oxophenyl)butan-1-one.
Reduction: Formation of 3-Methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)butanol.
Substitution: Formation of 3-Methyl-1-(2,3,5-trimethoxy-6-hydroxyphenyl)butan-1-one.
Scientific Research Applications
3-Methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)butan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)butan-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and result in various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
2,3,5-Trichloro-6-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of a butanone.
3-Methyl-1-(2,3,5-trichloro-6-methoxyphenyl)butan-1-one: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
3-Methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)butan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-withdrawing chlorine atoms and an electron-donating hydroxyl group creates a versatile compound with diverse applications.
Properties
Molecular Formula |
C11H11Cl3O2 |
---|---|
Molecular Weight |
281.6 g/mol |
IUPAC Name |
3-methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)butan-1-one |
InChI |
InChI=1S/C11H11Cl3O2/c1-5(2)3-8(15)9-10(14)6(12)4-7(13)11(9)16/h4-5,16H,3H2,1-2H3 |
InChI Key |
COKSKMLSRBBDBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C1=C(C(=CC(=C1Cl)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.